molecular formula C9H10ClNO B15070725 1-Amino-3-(3-chlorophenyl)propan-2-one

1-Amino-3-(3-chlorophenyl)propan-2-one

Cat. No.: B15070725
M. Wt: 183.63 g/mol
InChI Key: YTOLMLWZJLCJBX-UHFFFAOYSA-N
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Description

1-Amino-3-(3-chlorophenyl)propan-2-one is a substituted propan-2-one derivative featuring an amino group at position 1 and a 3-chlorophenyl group at position 2. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.64 g/mol.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-amino-3-(3-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6,11H2

InChI Key

YTOLMLWZJLCJBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(3-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylacetone with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3-(3-chlorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-3-(3-chlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride

  • Structure : Differs by a bromine substituent at the para position of the phenyl ring and a hydrochloride salt form.
  • Molecular Formula: C₉H₁₁BrClNO.
  • Molecular Weight : 264.55 g/mol .
  • Applications : Used in life science research (e.g., as a ketone precursor or intermediate). The bromine atom enhances steric bulk and may alter electronic properties compared to the chloro analog.

1-Chloro-3-(3-chlorophenyl)propan-2-one

  • Structure: Replaces the amino group with a chlorine atom at position 1.
  • Molecular Formula : C₉H₈Cl₂O.
  • Molecular Weight : 203.07 g/mol.
  • Physical Properties : Density = 1.275 g/cm³; boiling point = 90–93°C at 0.22–0.25 Torr .

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one

  • Structure : Replaces the phenyl ring with a 5-chlorothiophene moiety.
  • Molecular Formula: C₇H₈ClNOS.
  • Molecular Weight : 189.66 g/mol .

1-(3-Chlorophenyl)-1-(methylamino)propan-2-one

  • Structure: Features a methylamino group at position 1 instead of an amino group.
  • Applications: Notified by the EMCDDA as a psychoactive substance, suggesting structural similarities to cathinone derivatives .

1-Amino-3-(3-chlorophenyl)propan-2-one hydrochloride

  • Structure : Hydrochloride salt form of the parent compound.
  • Molecular Formula: C₉H₁₁Cl₂NO.
  • CAS : 474709-89-2 (racemic mixture) .
  • Applications : Enhanced solubility in polar solvents compared to the free base, making it preferable for pharmaceutical formulations.

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Reference
This compound C₉H₁₀ClNO 183.64 3-Cl-phenyl, NH₂ Intermediate in organic synthesis
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride C₉H₁₁BrClNO 264.55 4-Br-phenyl, NH₂·HCl Life science research
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 3-Cl-phenyl, Cl High density; electrophilic reactivity
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one C₇H₈ClNOS 189.66 5-Cl-thiophene, NH₂ Sulfur-based electronic effects
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one C₁₀H₁₁ClNO 196.65 3-Cl-phenyl, NHCH₃ Psychoactive potential

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